VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Description
Verapamil Related Compound D (5,5'-[[2-(3,4-dimethoxyphenyl)ethyl]imino]bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] hydrochloride; CAS 14046-55-0) is a structurally complex impurity of verapamil hydrochloride, a calcium channel blocker used clinically for hypertension and arrhythmia . This compound is characterized by a bis-pentanenitrile core linked via an imino group and substituted with multiple 3,4-dimethoxyphenyl and isopropyl moieties. Its molecular formula is C₄₂H₅₈ClN₃O₆ (MW: 768.36), distinguishing it from the parent drug verapamil (C₂₇H₃₉ClN₂O₄; MW: 491.06) through extended alkyl chains and additional methoxy groups . As a pharmacopeial impurity standard, it is critical in quality control during verapamil manufacturing .
Properties
IUPAC Name |
5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N3O6.ClH/c1-30(2)41(28-43,33-14-17-36(47-6)39(26-33)50-9)20-11-22-45(24-19-32-13-16-35(46-5)38(25-32)49-8)23-12-21-42(29-44,31(3)4)34-15-18-37(48-7)40(27-34)51-10;/h13-18,25-27,30-31H,11-12,19-24H2,1-10H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQZSDNWXQHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190850-50-1 | |
| Record name | 5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190850501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-((2-(3,4-DIMETHOXYPHENYL)ETHYL)IMINO)BIS(2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENITRILE)HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YQM964L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Origin as a Byproduct in Verapamil Hydrochloride Synthesis
Verapamil Related Compound D forms during the synthesis of verapamil hydrochloride, particularly during the condensation and acetylation steps. The patented process outlined in WO2016181292A1 describes the reaction of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) with intermediates in the presence of tetrabutyl ammonium bromide (TBAB) and toluene. The dimerization of intermediates under basic conditions leads to the formation of Related Compound D, a bis-nitrile derivative.
The reaction mechanism involves nucleophilic attack by the secondary amine of NMVA on electrophilic carbons in the intermediate, followed by cyclization and dehydration. Impurity formation is exacerbated by prolonged reaction times or excess base, highlighting the need for precise stoichiometric control.
Key Reaction Conditions
The following table summarizes critical parameters influencing the formation of Related Compound D:
Analytical Characterization and Detection
High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) mandates HPLC for quantifying Related Compound D in verapamil hydrochloride formulations. The method employs a C18 column (4.6 mm × 15 cm, L1 packing) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at 0.9 mL/min. Detection at 278 nm ensures sensitivity for nitrile-containing impurities.
System Suitability Criteria
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 736.39 ([C₄₂H₅₈ClN₃O₆]⁺), consistent with the molecular formula C₄₂H₅₈ClN₃O₆. Fragmentation patterns include losses of methoxy groups (m/z 60.021 Da) and isopropyl radicals (m/z 43.054 Da).
Purification and Isolation Techniques
Crystallization-Based Removal
Selective crystallization from isopropyl alcohol (IPA) effectively reduces Related Compound D content. The patent WO2016181292A1 details cooling the reaction mixture to 0–5°C to precipitate verapamil hydrochloride while leaving the more soluble dimeric impurity in the mother liquor. This step achieves a purity of >99% for the final product.
Chromatographic Purification
Industrial-Scale Mitigation Strategies
Process Optimization
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In-Situ Acetylation : Adding acetic anhydride during synthesis caps free amines, preventing unintended dimerization.
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Charcoal Treatment : Activated charcoal (10 g/kg product) adsorbs hydrophobic impurities, reducing Related Compound D by 40–50%.
-
Distillation : Removing 1–2 volumes of toluene under vacuum decreases residual moisture (<0.3%), minimizing hydrolysis-driven byproduct formation.
Chemical Reactions Analysis
Types of Reactions: VERAPAMIL RELATED COMPOUND D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action : Verapamil and its derivatives function primarily as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial contractility. This mechanism is crucial for managing conditions such as hypertension, angina, and certain arrhythmias .
Indications :
- Hypertension : Effective in lowering blood pressure and reducing the risk of cardiovascular events.
- Angina : Used for chronic stable angina, vasospastic angina (Prinzmetal's variant), and unstable angina.
- Arrhythmias : Particularly useful in controlling ventricular rates during atrial fibrillation and atrial flutter.
- Cluster Headaches : Recognized as a first-line prophylactic treatment to reduce headache frequency and severity .
Cardiovascular Disorders
Verapamil Related Compound D is primarily indicated for the management of cardiovascular disorders:
| Condition | Application |
|---|---|
| Hypertension | Lowers blood pressure |
| Angina Pectoris | Reduces frequency and severity of episodes |
| Atrial Fibrillation | Controls ventricular rate |
| Supraventricular Tachycardia | Prophylaxis against recurrent episodes |
Clinical studies have demonstrated that verapamil effectively reduces systolic blood pressure and improves exercise tolerance in patients with angina . The Controlled Onset Verapamil Investigation trial showed significant benefits in cardiovascular outcomes compared to other antihypertensive agents .
Neurological Applications
Recent studies have explored the use of verapamil in treating cluster headaches. A minimum dosage of 240 mg per day has been suggested for effective prophylaxis during cluster periods. The compound's ability to modulate calcium influx may play a role in reducing headache severity .
Case Study 1: Verapamil Overdose
A notable case involved a 55-year-old male who suffered from a massive overdose of verapamil. Despite aggressive treatment including high-dose insulin therapy and transvenous pacing, the patient succumbed to complications within 24 hours. This case highlights the critical need for awareness regarding dosing and potential toxicity associated with calcium channel blockers .
Case Study 2: Efficacy in Hypertrophic Cardiomyopathy
In patients with hypertrophic cardiomyopathy who could not tolerate beta-blockers, verapamil was initiated at low doses. Patients reported significant symptom relief from angina and dyspnea after titration up to 480 mg/day. This suggests that verapamil can be an effective alternative for symptom management in this population .
Research Insights
Recent research has focused on optimizing dosing strategies for verapamil derivatives in various clinical settings:
- A study indicated that adjusting doses based on metabolic responses could enhance efficacy while minimizing adverse effects in patients undergoing treatment for tuberculosis .
- Pharmacokinetic studies have compared the absorption rates of different formulations of verapamil, emphasizing the importance of formulation choice on therapeutic outcomes .
Mechanism of Action
The mechanism of action of VERAPAMIL RELATED COMPOUND D is closely related to that of verapamil. It primarily involves the inhibition of calcium ion influx through L-type calcium channels in cardiac and smooth muscle cells. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle, reduced myocardial contractility, and decreased heart rate . The compound may also interact with other molecular targets and pathways involved in calcium signaling .
Biological Activity
Verapamil Related Compound D (50 mg), scientifically designated as 5,5'-[[2-(3,4)Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-Dimethoxyphenyl)-2-(1-Methylethyl)pentanenitrile] hydrochloride, is a derivative of the well-known calcium channel blocker verapamil. This compound has garnered attention due to its potential biological activities, particularly in cardiovascular and metabolic contexts. The following sections will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Calcium Channel Blockade
Verapamil and its derivatives primarily function as L-type calcium channel blockers. They inhibit calcium influx through these channels in cardiac and smooth muscle tissues, leading to decreased contractility and heart rate. This mechanism is crucial for managing conditions like hypertension and arrhythmias .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of verapamil-related compounds. For instance, a study demonstrated that new derivatives of verapamil exhibited significant reactive oxygen species (ROS) scavenging activities, protecting human cells from oxidative stress . This property suggests a potential cardioprotective role during ischemic events.
Modulation of Cellular Metabolism
Verapamil has been shown to induce autophagy by modulating cellular metabolism, which may contribute to its therapeutic effects in various diseases . This metabolic modulation is particularly relevant in the context of cancer treatment, where verapamil can reverse drug resistance by inhibiting P-glycoprotein, a key player in multidrug resistance .
Cardiovascular Effects
Verapamil Related Compound D shares several pharmacological effects with its parent compound. These include:
- Antiarrhythmic Effects: The compound helps normalize heart rhythm by prolonging atrioventricular conduction time.
- Vasodilation: It reduces vascular resistance and lowers blood pressure, making it beneficial for hypertensive patients.
- Cardioprotection: Its antioxidant properties may protect cardiac tissues from damage during ischemia-reperfusion injury .
Antidiabetic Potential
Emerging research suggests that verapamil may possess antiglycative properties that could be beneficial for diabetic patients. A study indicated that verapamil significantly reduced markers of protein glycation and oxidation in vitro, suggesting potential therapeutic applications in managing diabetes-related complications .
Case Studies and Experimental Data
The following table summarizes key findings from studies investigating the biological activity of Verapamil Related Compound D and related compounds:
| Study Reference | Compound | Superoxide Scavenging (%) | Cytotoxicity (CHO Cells) (%) | Cytotoxicity (HSMC Cells) (%) |
|---|---|---|---|---|
| 16B | 73.8 ± 3.0 | 48.3 ± 11.0 | 41.9 ± 5.1 | |
| HO-3975 | 48.1 ± 2.7 | 61.9 ± 5.7 | 33.4 ± 6.6 |
These results indicate that certain derivatives exhibit notable superoxide scavenging capabilities while maintaining relatively low cytotoxicity levels in cultured cells.
Antiglycoxidant Activity
In a recent study focusing on the antiglycoxidant activity of verapamil, it was found that the compound effectively inhibited glycation processes in vitro, comparable to established antiglycating agents . The molecular docking simulations further revealed that verapamil preferentially binds to amino acids susceptible to glycoxidative damage.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Verapamil-related impurities share core structural motifs but differ in substituents and connectivity:
Pharmacological and Functional Comparisons
Table 1: Efficacy in P-glycoprotein (P-gp) Inhibition and Cytotoxicity
Key Insights :
- DHP-5 and quinoline 160a outperform verapamil in P-gp inhibition and chemosensitization, likely due to enhanced hydrophobic interactions with the drug-binding pocket .
- Vanoxerine analogs exhibit stronger efflux inhibition, attributed to their rigid polycyclic frameworks .
- Related Compound D ’s pharmacological profile remains uncharacterized, but its bis-aryl structure may confer unique binding kinetics.
ADME and Pharmacokinetic Profiles
Table 2: Permeability and Metabolic Stability
| Compound | Caco-2 Permeability (10⁻⁶ cm/s) | CYP450 Metabolism | P-gp Substrate |
|---|---|---|---|
| Verapamil HCl | High (>20) | CYP3A4 | Yes |
| Paromomycin | Low (<1) | Minimal | Yes |
| Related Compound D | Predicted low* | Unknown | Likely |
*Prediction based on high molecular weight (768.36) and rigidity .
Key Notes:
- Verapamil’s high permeability aligns with its oral bioavailability, whereas Compound D ’s larger size may limit absorption .
Q & A
Q. How can Verapamil Related Compound D be reliably identified and quantified in pharmaceutical formulations?
Methodological Answer: Verapamil Related Compound D (CAS 190850-50-1) requires high-resolution analytical techniques due to its structural complexity (C₄₂H₅₇N₃O₆·HCl, MW 736.38) . A validated HPLC-MS/MS method, adapted from protocols for verapamil hydrochloride, is recommended:
- Column : Discovery C18 (50 × 2.1 mm, 5 µm) with gradient elution (eluent A: acetonitrile/water/formic acid [5:95:0.1]; eluent B: acetonitrile/formic acid [100:0.1]) .
- Detection : Multiple reaction monitoring (MRM) for specificity. Retention time (~1.08 min) and system suitability parameters (e.g., tailing factor <2) must be rigorously validated .
- Calibration : Use USP reference standards (e.g., Verapamil Related Compound A/B) to ensure accuracy, with recovery rates ≥98% .
Q. What are the critical physicochemical properties of Verapamil Related Compound D for experimental design?
Methodological Answer: Key properties include:
- LogP : Estimated at ~5.5 (indicating high lipophilicity, relevant for permeability studies) .
- Melting Point : 180–182°C (critical for stability assessments during storage or lyophilization) .
- Degradation Pathways : Susceptible to hydrolysis under acidic/basic conditions due to the nitrile and imino groups. Accelerated stability studies (ICH Q1A guidelines) are advised .
Advanced Research Questions
Q. How does Verapamil Related Compound D interact with biological systems, and how can these interactions be mechanistically studied?
Methodological Answer:
- Permeability Studies : Use Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) to evaluate passive diffusion. Verapamil analogs show conflicting permeability data (e.g., low in vitro Caco-2 permeability vs. high in vivo absorption). This discrepancy may arise from efflux transporters (e.g., P-gp) or pH-dependent solubility .
- Cellular Mechanisms : For antiviral studies (e.g., influenza), apply non-toxic concentrations (≤10 µM) to assess nuclear RNP-export inhibition via PKCα/ERK pathways. Western blot analysis (e.g., ERK2 quantification) and viability assays (MTT) are critical .
Q. How can researchers resolve contradictory data on the pharmacokinetic behavior of Verapamil Related Compound D?
Methodological Answer:
- In Vitro-In Vivo Correlation (IVIVC) : Compare Caco-2 permeability (Peff) with in vivo intestinal perfusion data. Adjust for variables like luminal pH or bile salts .
- Population Pharmacokinetics : Address age/gender disparities (e.g., reduced clearance in elderly women) using nonlinear mixed-effects modeling (NONMEM). Validate with LC-MS/MS plasma profiling .
Q. What advanced chromatographic strategies are recommended for impurity profiling of Verapamil Related Compound D?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂). Monitor degradation products via UPLC-QTOF-MS with mass accuracy <5 ppm .
- Impurity Identification : Cross-validate with USP monographs (e.g., Verapamil Hydrochloride EP Impurity I) using relative retention times (RRT) and spectral libraries. For example, RRT 0.9 peaks in gradient HPLC indicate structurally related byproducts .
Q. How can researchers optimize bioanalytical assays for Verapamil Related Compound D in complex matrices (e.g., plasma)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery (>95%) by retaining basic analytes .
- Matrix Effects : Mitigate ion suppression/enhancement via post-column infusion (e.g., syringe pump with analyte solution) during LC-MS/MS method development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
